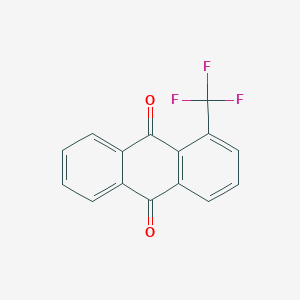

1-(Trifluoromethyl)anthracene-9,10-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H7F3O2 |

|---|---|

Molecular Weight |

276.21 g/mol |

IUPAC Name |

1-(trifluoromethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C15H7F3O2/c16-15(17,18)11-7-3-6-10-12(11)14(20)9-5-2-1-4-8(9)13(10)19/h1-7H |

InChI Key |

MJDPYBPAYIRDFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Trifluoromethyl Anthracene 9,10 Dione

Retrosynthetic Analysis and Precursor Design Strategies

A logical retrosynthetic analysis of 1-(trifluoromethyl)anthracene-9,10-dione suggests two primary disconnection approaches. The first involves the disconnection of the carbon-trifluoromethyl (C-CF₃) bond, leading to a 1-functionalized anthracene-9,10-dione precursor, such as a 1-haloanthraquinone. This strategy places the challenging trifluoromethylation step towards the end of the synthesis.

A second approach involves the disconnection of the quinone ring structure itself. This typically leads to a substituted o-benzoylbenzoic acid intermediate, which can be cyclized to form the tricyclic anthraquinone (B42736) system. In this scenario, the trifluoromethyl group would be present on one of the aromatic precursors, namely a trifluoromethylated benzene (B151609) derivative that undergoes a Friedel-Crafts reaction with phthalic anhydride. The choice between these strategies depends on the availability of starting materials, the regioselectivity of the key reactions, and the compatibility of the trifluoromethyl group with the reaction conditions.

Conventional Multi-Step Synthesis Pathways

Conventional methods for constructing the this compound framework rely on established, multi-step reaction sequences. These pathways can be broadly categorized by the stage at which the key structural features are introduced.

Regioselective Functionalization of Anthracene (B1667546) Derivatives

Achieving regioselective functionalization at the C1 position of the anthracene or anthraquinone nucleus is a significant synthetic hurdle due to the steric hindrance at this position. Electrophilic substitution reactions on anthracene typically occur at the more reactive 9 and 10 positions. youtube.com To direct substitution to the 1-position, the 9 and 10 positions must first be blocked. One common strategy is the reversible protection of these central positions, for instance, through Diels-Alder reactions.

Alternatively, starting with an already substituted anthraquinone can direct further functionalization. For instance, sulfonation of anthraquinone can yield anthraquinone-1-sulfonic acid, which can then be converted to 1-chloroanthraquinone. wikipedia.org This 1-haloanthraquinone can then serve as a precursor for the introduction of the trifluoromethyl group in a subsequent step. Directing groups on the anthraquinone ring can also influence the position of incoming substituents, although achieving exclusive C1 substitution remains a challenge. msu.edu

Cyclization and Oxidation Routes to the Quinone Moiety

A classical and widely used method for the synthesis of the anthraquinone core is the Friedel-Crafts acylation of a benzene derivative with phthalic anhydride, followed by cyclization of the resulting o-benzoylbenzoic acid. wikipedia.orgdissertationtopic.net To synthesize the target molecule via this route, a trifluoromethylated benzene derivative would be acylated with phthalic anhydride. The strongly electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, making the Friedel-Crafts reaction more challenging and often requiring harsh conditions. wikipedia.orglibretexts.org Furthermore, the directing effect of the trifluoromethyl group would need to be carefully considered to achieve the desired regiochemistry of the initial acylation.

An alternative pathway involves the synthesis of a 1-substituted anthracene, followed by oxidation to the corresponding anthraquinone. Various oxidizing agents, such as chromium(VI) compounds, ceric ammonium (B1175870) nitrate, or molecular oxygen with a suitable catalyst, can effectively convert the central anthracene ring to the quinone. wikipedia.orgresearchgate.netoc-praktikum.de The compatibility of the trifluoromethyl group with these oxidative conditions is a critical consideration in this approach.

Modern Catalytic Approaches to Trifluoromethylation

Recent advances in catalysis have provided powerful tools for the introduction of trifluoromethyl groups onto aromatic rings, offering milder and more efficient alternatives to traditional methods.

Transition Metal-Catalyzed C-CF₃ Bond Formation

Transition metal catalysis has revolutionized the formation of C-CF₃ bonds. Copper- and palladium-catalyzed reactions are particularly prominent. Copper-catalyzed trifluoromethylation reactions often utilize a nucleophilic trifluoromethyl source, such as TMSCF₃ (Ruppert-Prakash reagent) or trifluoromethylsilanes, and can be applied to aryl halides. nih.govrsc.orgresearchgate.net For the synthesis of this compound, a 1-iodo- or 1-bromoanthracene-9,10-dione precursor could be subjected to a copper-catalyzed trifluoromethylation.

Palladium-catalyzed cross-coupling reactions also offer a versatile method for introducing the trifluoromethyl group. These reactions can proceed through various mechanisms and utilize a range of trifluoromethylating agents. nih.gov Direct C-H trifluoromethylation of polycyclic aromatic hydrocarbons catalyzed by palladium has also been reported, which could potentially offer a more atom-economical route to the target molecule, although controlling the regioselectivity for the C1 position would be a primary challenge. nih.govrsc.org

Below is a table summarizing representative transition metal-catalyzed trifluoromethylation methods applicable to aromatic systems.

| Catalyst System | Precursor Type | Trifluoromethylating Agent | Key Features |

| Cu(I)/diamine complex | Aryl iodide | Trifluoromethylsilane | Catalytic in copper, good yields. rsc.orgresearchgate.net |

| Pd(II) complexes | Aryl C-H bond | Electrophilic CF₃⁺ reagents | Directed C-H functionalization. nih.gov |

| Cu(I) salts | Aryl iodide | Sodium trifluoroacetate | Uses an inexpensive CF₃ source. beilstein-journals.org |

Organocatalytic and Metal-Free Trifluoromethylation Techniques

In recent years, organocatalytic and metal-free trifluoromethylation methods have emerged as attractive alternatives, avoiding the use of potentially toxic and expensive transition metals. Photoredox catalysis, often employing organic dyes as photosensitizers, has been successfully used for the trifluoromethylation of various organic molecules. researchgate.net These reactions typically proceed via a radical mechanism.

Metal-free, light-mediated radical trifluoromethylation of polycyclic aromatic hydrocarbons has been demonstrated, offering a potentially greener synthetic route. ethz.ch Organocatalytic approaches, for instance using chiral imidazolidinone catalysts in combination with a photocatalyst, have been developed for the asymmetric trifluoromethylation of aldehydes, showcasing the potential of organocatalysis in C-CF₃ bond formation. rsc.org While direct application to the anthracene-9,10-dione system would require further development, these methods highlight the expanding toolkit available for the synthesis of trifluoromethylated compounds.

Green Chemistry Principles Applied to the Synthesis of Fluorinated Anthracenediones

The incorporation of green chemistry principles into the synthesis of complex molecules like this compound is crucial for sustainable chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by improving efficiency, minimizing waste, and utilizing less hazardous substances.

Atom economy is a central concept in green chemistry that evaluates the efficiency of a chemical reaction in converting reactants into the desired product. An ideal, 100% atom-economical reaction incorporates all atoms from the starting materials into the final product, generating no waste. In the context of synthesizing this compound, the choice of the trifluoromethylating agent is critical for maximizing atom economy.

One promising approach for the trifluoromethylation of anthracenedione precursors involves the use of copper-catalyzed reactions with fluoroform-derived reagents such as CuCF3. Fluoroform (HCF3) is an inexpensive and readily available starting material, making its use in generating the trifluoromethylating agent attractive from both an economic and atom-economical standpoint.

The table below provides a comparative analysis of the theoretical atom economy for different trifluoromethylating agents in a hypothetical substitution reaction to produce a trifluoromethylated aromatic compound.

| Trifluoromethylating Agent | Formula | Molecular Weight ( g/mol ) | Byproducts | Theoretical Atom Economy (%) |

| Fluoroform (in CuCF3 reagent) | HCF3 | 70.01 | H-X | High (depends on base) |

| Trifluoromethyltrimethylsilane | (CH3)3SiCF3 | 142.22 | (CH3)3Si-X | 48.5 |

| Togni's Reagent I | C9H6F3IO2 | 362.04 | C8H6IO2 | 19.1 |

| Umemoto's Reagent | C13H8F3S+ BF4- | 352.06 | C12H8S + BF4- | 19.6 |

As the table illustrates, reagents that directly transfer the CF3 group with minimal excess atoms, such as those derived from fluoroform, offer a significant advantage in terms of atom economy. This directly translates to waste minimization, as fewer atoms from the reagents end up as byproducts that require disposal.

Further strategies for waste minimization in the synthesis of this compound include the use of catalytic rather than stoichiometric reagents. Copper-catalyzed trifluoromethylation, for instance, reduces the amount of metal waste compared to stoichiometric copper-mediated reactions. nih.gov The development of recyclable catalysts is another key area of research to further improve the sustainability of these synthetic routes.

The choice of solvent is another critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents, such as water, or the elimination of solvents altogether (solvent-free reactions).

While the direct synthesis of this compound in purely aqueous or solvent-free conditions has not been extensively reported, research on related trifluoromethylation reactions provides a strong basis for the feasibility of such approaches. For example, copper-mediated trifluoromethylation of certain organic halides has been successfully demonstrated in aqueous acetone. beilstein-journals.org The use of water as a co-solvent can offer several advantages, including enhanced reaction rates and improved solubility of certain reagents. beilstein-journals.org

The development of solvent-free reaction conditions, often facilitated by techniques such as ball milling or microwave irradiation, represents another promising avenue for the green synthesis of fluorinated anthracenediones. These methods can lead to shorter reaction times, higher yields, and a significant reduction in solvent waste. While specific examples for the target molecule are not yet available, the general applicability of these techniques to a wide range of organic transformations suggests their potential in this area.

The table below summarizes potential green solvent systems and conditions that could be explored for the synthesis of this compound.

| Condition | Description | Potential Advantages |

| Aqueous Systems | Reactions conducted in water or a mixture of water and an organic co-solvent. | Reduced use of volatile organic compounds (VOCs), enhanced reactivity in some cases, improved safety. |

| Solvent-Free | Reactions conducted without a solvent, often using grinding or microwave irradiation. | Elimination of solvent waste, potential for shorter reaction times and higher energy efficiency. |

| Supercritical Fluids | Using substances like supercritical CO2 as a reaction medium. | Non-toxic, easily removable, and tunable solvent properties. |

| Bio-based Solvents | Utilizing solvents derived from renewable resources, such as Cyrene or 2-MeTHF. | Reduced environmental impact compared to petroleum-based solvents. |

The application of these green chemistry principles to the synthesis of this compound holds significant promise for developing more sustainable and efficient manufacturing processes. Future research in this area will likely focus on adapting existing trifluoromethylation methods to these greener conditions and developing novel catalytic systems that are both highly efficient and environmentally benign.

Advanced Spectroscopic and Crystallographic Elucidation of 1 Trifluoromethyl Anthracene 9,10 Dione Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Electronic Perturbations

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the electronic structure of a molecule. For 1-(Trifluoromethyl)anthracene-9,10-dione, ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the substitution pattern and understanding the electronic influence of the trifluoromethyl group on the anthraquinone (B42736) core.

The introduction of a strong electron-withdrawing trifluoromethyl (CF₃) group at the C-1 position significantly perturbs the electronic distribution within the anthracene-9,10-dione system. This perturbation is reflected in the chemical shifts of the various nuclei.

¹H NMR: The proton NMR spectrum is expected to display seven distinct signals in the aromatic region. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) would typically appear as two multiplets, similar to the parent anthraquinone molecule. Protons on the substituted ring (H-2, H-3, H-4) would be shifted further downfield due to the deshielding effects of the adjacent carbonyl group and the electron-withdrawing CF₃ group. The H-8 proton is expected to be the most deshielded proton due to the anisotropic effect of the C-9 carbonyl group.

¹³C NMR: The ¹³C NMR spectrum would provide key structural information. The carbon atom of the CF₃ group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). researchgate.netquora.com The two carbonyl carbons (C-9, C-10) would appear at the far downfield region of the spectrum, typically around 180-185 ppm. rsc.org The carbon atom directly attached to the CF₃ group (C-1) would also show a quartet splitting, albeit with a smaller coupling constant (²J_CF). Other aromatic carbons will show complex splitting patterns due to two- and three-bond couplings to the fluorine atoms.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift for a CF₃ group on an aromatic ring typically falls within the range of -50 to -70 ppm. wikipedia.orgresearchgate.net

Interactive Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |

| ¹H | 7.5 - 8.5 | Multiplets (m) | - | Aromatic protons, deshielded by quinone and CF₃ group. |

| ¹³C | 120 - 140 | Multiplets (m), Quartets (q) | - | Aromatic carbons. |

| ~124 | Quartet (q) | ¹J_CF ≈ 270-290 | Carbon of the CF₃ group. researchgate.netrsc.org | |

| 180 - 185 | Singlets (s) | - | Carbonyl carbons (C-9, C-10). rsc.org | |

| ¹⁹F | -50 to -70 | Singlet (s) | - | Trifluoromethyl group fluorine atoms. wikipedia.org |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal proton-proton coupling networks. Cross-peaks would be observed between adjacent protons, for instance, between H-2 and H-3, and H-3 and H-4 on the substituted ring. Similarly, correlations would be seen for the protons on the unsubstituted ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their sequential arrangement. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting each proton signal to its corresponding carbon signal, allowing for the definitive assignment of all protonated carbons in the aromatic rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational modes.

The anthracene-9,10-dione core has several distinct vibrational modes that are readily identifiable.

C=O Stretching: The most prominent feature in the IR spectrum of an anthraquinone is the strong absorption band corresponding to the symmetric and asymmetric stretching of the two carbonyl (C=O) groups. This typically appears in the region of 1660-1680 cm⁻¹. rsc.org

C=C Aromatic Stretching: The stretching vibrations of the aromatic carbon-carbon double bonds give rise to a series of bands, typically in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). nsf.gov

In Raman spectroscopy, the symmetric C=O stretch and the ring breathing modes of the fused aromatic system are often strong and provide complementary information to the IR spectrum. nsf.govnih.gov

The trifluoromethyl group also has very strong and characteristic vibrational modes, primarily due to the carbon-fluorine bonds.

C-F Stretching: The C-F stretching vibrations of the CF₃ group are among the strongest bands in the IR spectrum. These typically appear as intense, broad absorptions in the 1100-1350 cm⁻¹ range, often split into asymmetric and symmetric stretching modes.

CF₃ Deformation: The deformation (bending) modes of the CF₃ group, such as scissoring and rocking, appear at lower frequencies, typically in the 500-800 cm⁻¹ region.

Interactive Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 1660 - 1680 | Strong | C=O Stretch | Anthracenedione Core |

| 1450 - 1600 | Medium-Strong | C=C Aromatic Stretch | Anthracenedione Core |

| 1100 - 1350 | Very Strong | C-F Asymmetric & Symmetric Stretch | Trifluoromethyl Group |

| 500 - 800 | Medium | CF₃ Deformation | Trifluoromethyl Group |

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the calculation of its elemental formula with high confidence. For C₁₅H₇F₃O₂, the calculated monoisotopic mass is 276.0398 g/mol .

Electron Ionization (EI) or other ionization techniques coupled with mass analysis reveal the fragmentation pattern of the molecule, which provides further structural confirmation. The fragmentation of the anthracene-9,10-dione core is well-characterized and typically proceeds via the sequential loss of two molecules of carbon monoxide (CO). nih.gov

For this compound, the expected fragmentation pathway would likely begin with the molecular ion (M⁺˙) at m/z 276. Subsequent fragmentation would involve:

Loss of the first CO molecule to form an ion at m/z 248.

Loss of the second CO molecule to form an ion at m/z 220.

An alternative pathway could involve the loss of the trifluoromethyl radical (•CF₃), leading to a fragment at m/z 207.

Analysis of the relative abundances of these fragment ions provides insight into the stability of the different parts of the molecule.

Interactive Table 3: Predicted High-Resolution Mass Spectrometry Fragments

| m/z (calculated) | Proposed Formula | Description |

| 276.0398 | [C₁₅H₇F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 248.0449 | [C₁₄H₇F₃O]⁺˙ | Loss of CO from M⁺˙ |

| 220.0500 | [C₁₃H₇F₃]⁺˙ | Loss of second CO |

| 207.0446 | [C₁₄H₇O₂]⁺ | Loss of •CF₃ from M⁺˙ |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Supramolecular Organization

The bond lengths within the aromatic rings are characteristic of delocalized π-systems. In the parent anthraquinone, the C-C bond lengths in the outer rings are typically in the range of 1.38 to 1.41 Å, while the bonds flanking the central quinone ring can be slightly longer. The C=O double bonds of the quinone moiety are expected to have a length of approximately 1.22 Å. The C-C bonds of the central ring are around 1.48 to 1.50 Å. arizona.edu The bond angles within the hexagonal rings are all close to the ideal 120° for sp² hybridized carbon atoms.

The introduction of the trifluoromethyl group introduces new geometric parameters. The C-C bond connecting the -CF₃ group to the anthracene (B1667546) ring is anticipated to be around 1.50 Å. The C-F bonds within the trifluoromethyl group are expected to have a length of approximately 1.33 Å, and the F-C-F bond angles should be close to the tetrahedral angle of 109.5°. The presence of the bulky trifluoromethyl group may induce some minor steric strain, potentially causing slight deviations in the bond angles of the substituted ring.

Table 1: Expected Bond Lengths in this compound Based on Anthraquinone Data

| Bond Type | Expected Length (Å) |

| C-C (aromatic) | 1.38 - 1.41 |

| C-C (central ring) | 1.48 - 1.50 |

| C=O | ~1.22 |

| C-CF₃ | ~1.50 |

| C-F | ~1.33 |

Table 2: Expected Bond Angles in this compound

| Angle Type | Expected Angle (°) |

| C-C-C (aromatic ring) | ~120 |

| C-C=O | ~120 |

| F-C-F | ~109.5 |

The supramolecular organization of this compound in the solid state is expected to be significantly influenced by the presence of the highly electronegative fluorine atoms of the trifluoromethyl group. While π-π stacking interactions are a common feature in the crystal packing of planar aromatic molecules like anthracene and its derivatives, the introduction of fluorine can modify these interactions. rsc.org

π-π Stacking: The crystal structure of the parent anthracene-9,10-dione exhibits a herringbone arrangement. researchgate.net In many fluorinated aromatic compounds, traditional π-π stacking is often disrupted or modified. rsc.orgrsc.org The electron-withdrawing nature of the trifluoromethyl group can lead to a quadrupole moment on the aromatic ring that is different from the unsubstituted system, potentially favoring offset or edge-to-face π-stacking arrangements over a face-to-face geometry. researchgate.net It is also possible that F···π interactions, where a fluorine atom of one molecule interacts with the π-system of an adjacent molecule, could be a feature of the crystal packing. d-nb.inforesearchgate.net

Reactivity and Mechanistic Investigations of 1 Trifluoromethyl Anthracene 9,10 Dione

Chemical Transformations at the Anthracenedione Core

The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the anthraquinone (B42736) nucleus. This section details the nucleophilic and electrophilic transformations characteristic of the quinone ring system.

Nucleophilic Addition/Substitution Reactions on the Quinone Ring

The anthraquinone framework is inherently electrophilic, and this character is further amplified by the inductive effect of the C-1 trifluoromethyl group. This heightened electrophilicity makes the carbonyl carbons of the quinone susceptible to attack by various nucleophiles. While specific studies on 1-(trifluoromethyl)anthracene-9,10-dione are limited, the reactivity can be inferred from the well-established chemistry of similar quinone systems.

Nucleophilic additions to anthraquinones typically occur at the carbonyl carbons (1,2-addition). For instance, organometallic reagents like Grignard reagents and organolithium compounds are known to add to the carbonyl groups of unsubstituted anthraquinone. In the case of this compound, this 1,2-addition is the expected pathway for strong, hard nucleophiles. The electron-deficient nature of the core enhances the propensity for such additions.

The regioselectivity of these additions can be influenced by the substitution pattern. For acene quinones, 1,2-additions are exclusively documented with nucleophiles such as PhCCLi and ArMgBr. nih.gov The trifluoromethyl group at the C-1 position is expected to sterically hinder attack at the adjacent C-9 carbonyl, potentially favoring addition at the more accessible C-10 position.

| Reagent Type | Expected Reaction | Controlling Factors |

| Organolithium (RLi) | 1,2-Addition to C=O | Electronic activation by CF3 group |

| Grignard (RMgBr) | 1,2-Addition to C=O | Steric hindrance at C-9 may favor C-10 attack |

| Amines (R-NH2) | Nucleophilic Substitution (of a suitable leaving group) | Presence of a leaving group, reaction conditions |

This table presents expected reactivity based on general quinone chemistry.

Nucleophilic aromatic substitution (SNAr) can also occur on the anthracenedione core if a suitable leaving group is present on one of the aromatic rings. The strong electron-withdrawing nature of both the quinone and the trifluoromethyl group would activate the ring system towards such reactions.

Electrophilic Transformations and Regioselectivity Considerations

Electrophilic aromatic substitution on the 9,10-anthraquinone core is generally difficult due to the deactivating effect of the two carbonyl groups. Reactions such as nitration and halogenation require harsh conditions and occur on the terminal aromatic rings (positions 1, 4, 5, 8) rather than the central quinone ring.

The trifluoromethyl group is also a strongly deactivating and meta-directing substituent. Therefore, in this compound, the terminal ring bearing the CF3 group is significantly deactivated towards electrophilic attack. Electrophilic substitution would be expected to occur preferentially on the unsubstituted terminal ring at the α-positions (C-5 and C-8), which are electronically favored.

For example, the nitration of unsubstituted anthraquinone with concentrated nitric acid primarily yields 1-nitroanthraquinone. google.comnih.gov In the case of the 1-trifluoromethyl substituted analogue, the directing effects would steer the incoming electrophile, such as a nitronium ion (NO₂⁺), to the C-5 or C-8 positions.

Predicted Regioselectivity of Electrophilic Substitution:

Most favored positions: C-5, C-8

Deactivated ring: C-1, C-2, C-3, C-4

Reasoning: The combined deactivating effects of the quinone and the CF₃ group are concentrated on the substituted ring, making the unsubstituted ring the more reactive site for electrophiles.

Reactions Involving the Trifluoromethyl Group

The CF₃ group, while generally stable, can participate in specific chemical transformations under forcing conditions or with particular reagents.

Selective Defluorination Reactions Under Specific Conditions

Recent advances in synthetic methodology have enabled the selective reduction of aromatic trifluoromethyl groups. One such method involves a base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. nih.govbris.ac.uk This process effectively converts an Ar-CF₃ group into an Ar-CF₂R group.

This type of selective defluorination has been demonstrated on a range of benzenoid and heterocyclic substrates. nih.govbris.ac.uk Applying this strategy to this compound would likely require the prior introduction of a suitable intramolecular nucleophile onto the anthraquinone framework. Such a transformation would provide access to difluoromethyl-substituted anthraquinones, which are valuable intermediates in medicinal chemistry.

Another potential reaction is the complete hydrolysis of the trifluoromethyl group to a carboxylic acid. This transformation typically requires harsh conditions, such as treatment with fuming sulfuric acid and boric acid, which has been shown to be effective for the hydrolysis of trifluoromethyl groups on triarylphosphines. rsc.org

Interactions with External Reagents and Catalysts

The trifluoromethyl group can influence how the molecule interacts with external reagents and catalysts. For example, rhodium-catalyzed asymmetric arylation has been shown to proceed via a β-fluoride elimination of a β,β,β-trifluoroalkylrhodium intermediate, which is generated from the reaction of a chiral diene-rhodium catalyst with a 1-(trifluoromethyl)alkene. researchgate.net While this applies to alkenes, it highlights a pathway where transition metals can interact with and mediate the transformation of a CF₃ group.

Furthermore, the CF₃ group can participate in the formation of radical species. Visible-light-induced radical cascade trifluoromethylation/cyclization reactions have been developed where a trifluoromethyl radical is generated from a suitable precursor. mdpi.com While this is a method for introducing CF₃ groups, it underscores the potential for the CF₃ group on the anthraquinone to be involved in radical-based mechanisms under appropriate photochemical or thermal conditions.

Photochemical Reactions and Excited State Dynamics

The photochemistry of anthraquinone and its derivatives is well-studied. Unsubstituted anthraquinone possesses a low-lying triplet excited state of n-π* character. mmu.ac.uk Upon excitation with UV or visible light, it can undergo intersystem crossing to this triplet state, which is a key intermediate in many of its photochemical reactions, including hydrogen abstraction and photosensitization.

The introduction of a trifluoromethyl group is not expected to fundamentally change the nature of the lowest excited triplet state, but it will influence the molecule's photophysical properties, such as absorption spectra, excited-state lifetimes, and quantum yields. The electron-withdrawing CF₃ group can affect the energy levels of the molecular orbitals. Studies on other trifluoromethyl-substituted aromatic systems have shown that the CF₃ group can enhance electron mobility and prevent intermolecular aggregation, which are desirable properties for materials in organic light-emitting diodes (OLEDs). mdpi.com

The excited state of this compound is expected to be a potent oxidant, capable of initiating electron transfer reactions. The excited radical anions of some anthracene (B1667546) derivatives are known to have very short lifetimes (on the order of picoseconds) due to efficient non-radiative deactivation pathways. nih.gov This could be a relevant deactivation channel for the radical anion of this compound if it were to be formed photochemically.

| Photochemical Process | Description | Influence of CF3 Group |

| UV/Vis Absorption | Excitation to singlet excited states (S1, S2, etc.) | May cause minor shifts in absorption maxima and affect molar absorptivity. |

| Intersystem Crossing (ISC) | Transition from singlet (S1) to triplet (T1) excited state. | Can influence the efficiency (quantum yield) of triplet state formation. |

| Photoreduction | The excited triplet state abstracts a hydrogen atom from a donor (e.g., solvent), leading to a semiquinone radical. | The electron-withdrawing nature of the CF3 group enhances the oxidizing power of the excited state, potentially increasing the rate of photoreduction. |

| Energy Transfer | The excited triplet can transfer its energy to another molecule (e.g., O2 to form singlet oxygen). | The energy of the triplet state will determine the feasibility of energy transfer to specific acceptors. |

Photoinduced Cycloaddition Reactions and their Stereoselectivity

While specific studies on the photoinduced cycloaddition reactions of this compound are not extensively detailed in the available literature, the general photochemical behavior of anthracene derivatives suggests a potential for such reactions. Photochemical intramolecular cyclization has been observed in anthracene conjugates, leading to the formation of cycloadducts. researchgate.net The course of these reactions is dependent on the molecular structure and reaction conditions. For substituted anthraquinones, the efficiency and stereoselectivity of cycloaddition would be influenced by the electronic and steric effects of the substituents. The electron-withdrawing nature of the trifluoromethyl group would likely affect the energy levels of the excited states involved in the cycloaddition process.

Photo-Reduction and Photo-Oxidation Mechanisms

The photochemistry of anthraquinones is characterized by their ability to undergo photo-reduction and act as photo-oxidants. Upon absorption of light, this compound is expected to form a triplet excited state, which is a key intermediate in these reactions.

Photo-Oxidation: In its excited triplet state, the anthraquinone derivative can act as a potent oxidant. The mechanism for photo-oxidation catalyzed by anthraquinones generally involves hydrogen atom abstraction from a suitable substrate. nih.gov For instance, water-soluble anthraquinone sulfonates are known to photocatalyze the aerobic oxidation of alcohols to aldehydes and ketones under visible light. nih.gov The trifluoromethyl group, by increasing the electron deficiency of the anthraquinone core, is expected to enhance the oxidizing power of the excited state, potentially leading to more efficient photo-oxidation of various substrates. The general mechanism can be depicted as:

Excitation: AQ-CF₃ + hν → ¹(AQ-CF₃)* → ³(AQ-CF₃)*

Hydrogen Abstraction: ³(AQ-CF₃)* + R-H → [AQH•-CF₃] + R•

Regeneration: Subsequent reactions involving oxygen regenerate the ground state catalyst and yield the oxidized product.

Redox Chemistry and Formation of Radical Species

The redox chemistry of this compound is a critical aspect of its functionality, particularly in the context of materials science where trifluoromethylated anthraquinones have been explored as n-type organic semiconductors. researchgate.net The CF₃ group significantly impacts the molecule's ability to accept and stabilize electrons.

Single Electron Transfer Processes

Single electron transfer (SET) is a fundamental step in the redox reactions of anthraquinones. The introduction of electron-withdrawing groups is known to affect the electrochemical properties of the anthraquinone core. jcesr.orgnih.gov The trifluoromethyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce. nih.gov

Anthraquinone derivatives typically undergo two reversible one-electron reductions to first form a radical anion (semiquinone) and then a dianion. nih.gov

AQ-CF₃ + e⁻ ⇌ [AQ-CF₃]•⁻ (Radical anion formation)

[AQ-CF₃]•⁻ + e⁻ ⇌ [AQ-CF₃]²⁻ (Dianion formation)

The electron-withdrawing CF₃ group is expected to shift the reduction potentials to less negative values compared to unsubstituted anthraquinone, signifying that it is more readily reduced. This property is crucial for applications such as anolytes in redox flow batteries. nih.gov Photoinduced electron transfer (PET) is also a key process, where excitation of the molecule can lead to electron transfer from a donor molecule, generating the radical anion of the anthraquinone and the radical cation of the donor. ias.ac.in

Spectroscopic Characterization of Radical Anions and Cations

The radical ions of this compound, being key intermediates, can be characterized by various spectroscopic techniques.

Radical Anions: The radical anion, or semiquinone radical, is a primary product of photoreduction and single-electron reduction. beilstein-journals.org These species possess characteristic absorption spectra that can be detected using techniques like transient absorption spectroscopy following laser flash photolysis. ias.ac.in For example, in studies of other donor-acceptor systems, the transient absorption spectrum of the anthraquinone radical anion shows distinct peaks that differentiate it from the excited triplet state and the radical cation of the donor. ias.ac.in The stability of the radical anion is a key factor; mechanistic studies on other trifluoromethylarenes have shown that the radical anion can undergo cleavage of a C-F bond, leading to defluorination. nih.gov

Radical Cations: While the formation of the radical cation of this compound is less common as it is an electron-deficient molecule, it could be generated under strong oxidizing conditions. Theoretical studies on the electronic spectra of substituted anthraquinone cation radicals have been performed to predict their electronic transition energies and intensities. icm.edu.plicm.edu.pl These calculations provide insight into how substituents influence the spectral properties of the radical cations. Spectroscopic characterization would likely involve techniques like UV-Vis-NIR and electron paramagnetic resonance (EPR) spectroscopy to probe the electronic structure and spin distribution of the radical species.

Computational and Theoretical Studies on 1 Trifluoromethyl Anthracene 9,10 Dione

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic characteristics and reactivity of molecules. For 1-(Trifluoromethyl)anthracene-9,10-dione, these methods provide a detailed picture of how the strongly electron-withdrawing trifluoromethyl group influences the electronic structure of the parent anthraquinone (B42736) system.

The electronic landscape of a molecule is key to understanding its chemical behavior. DFT calculations are commonly used to analyze the molecular orbitals (MOs), charge distribution, and electrostatic potential of substituted aromatic compounds.

Molecular Orbitals: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for determining a molecule's reactivity and electronic properties. In this compound, the presence of the -CF3 group is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted anthraquinone. This is a direct consequence of the inductive electron-withdrawing nature of the trifluoromethyl substituent. The HOMO is typically distributed over the anthracene (B1667546) core, while the LUMO is often localized on the quinone moiety. The lowering of the LUMO energy, in particular, makes the molecule a better electron acceptor, a property that is relevant in the design of n-type organic semiconductors. nih.govresearchgate.net

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies

This table presents hypothetical, yet plausible, energy values for the frontier molecular orbitals of this compound as would be calculated by DFT methods. These values illustrate the expected stabilizing effect of the trifluoromethyl group.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Anthracene-9,10-dione | -6.50 | -3.20 | 3.30 |

| This compound | -6.75 | -3.55 | 3.20 |

Charge Distribution and Electrostatic Potential: Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges on each atom. In this compound, a significant positive partial charge is expected on the carbon atom of the -CF3 group and the adjacent C1 carbon of the anthracene ring. Conversely, the fluorine and oxygen atoms will bear significant negative partial charges. The molecular electrostatic potential (MEP) map would visually represent this charge distribution, highlighting the electron-deficient regions (blue) around the -CF3 group and the aromatic protons, and the electron-rich regions (red) around the carbonyl oxygens. This charge polarization is a key factor in dictating intermolecular interactions and the molecule's reactivity towards nucleophiles and electrophiles.

Computational methods can be used to model the reaction pathways of this compound in various chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive energy profile for a given reaction can be constructed.

For instance, in a nucleophilic aromatic substitution reaction, theoretical calculations can identify the transition state structure and its associated activation energy. This information provides insights into the reaction kinetics and the regioselectivity of the substitution. The electron-withdrawing -CF3 group is expected to activate the aromatic ring towards nucleophilic attack, and computational studies can quantify this effect.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of organic molecules. nih.gov The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the main absorption bands are expected to arise from π→π* and n→π* transitions within the anthraquinone chromophore. The introduction of the -CF3 group may cause a slight shift in the absorption maxima compared to the parent compound, a phenomenon that can be accurately modeled.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations are highly sensitive to the electronic environment of each nucleus. For this compound, the ¹³C chemical shift of the C1 carbon directly attached to the -CF3 group would be significantly affected. Similarly, the ¹H NMR signals of the protons in proximity to the trifluoromethyl group would show shifts due to its electronic and anisotropic effects. Comparing calculated and experimental NMR spectra is a powerful method for structural verification. nih.govresearchgate.net

Interactive Data Table: Illustrative Predicted Spectroscopic Data

This table provides hypothetical predicted spectroscopic values for this compound, demonstrating the type of data generated from computational methods.

| Parameter | Predicted Value |

| UV-Vis λmax (π→π) | ~330 nm |

| UV-Vis λmax (n→π) | ~420 nm |

| ¹³C NMR Shift (C1) | ~130 ppm (quartet due to C-F coupling) |

| ¹⁹F NMR Shift | ~ -60 ppm (relative to CFCl₃) |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide insights into the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment. nih.govnih.gov

The conformation of this compound can be influenced by the surrounding solvent. MD simulations can model the explicit interactions between the solute and solvent molecules. In a polar solvent, the solvent molecules will arrange themselves to stabilize the charge distribution of the solute, particularly around the polar carbonyl and trifluoromethyl groups. This can, in turn, affect the rotational freedom of the -CF3 group and the vibrational modes of the entire molecule. By running simulations in different solvents, one can predict how properties like solubility and conformational preference will change with the environment.

Anthraquinone derivatives are known to form π-stacked aggregates in solution and in the solid state. MD simulations are a valuable tool for investigating the driving forces behind this self-assembly. For this compound, simulations can reveal the preferred stacking geometries and calculate the free energy of dimerization and aggregation. The trifluoromethyl group, being both sterically demanding and highly polar, is expected to play a significant role in modulating the π-π stacking interactions. It may lead to slipped-stacking arrangements to minimize steric hindrance and optimize electrostatic interactions between adjacent molecules. Understanding these aggregation phenomena is crucial for applications in materials science, such as the design of organic thin-film transistors. nih.govresearchgate.netacs.org

Quantitative Structure-Reactivity and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govnih.gov These models are instrumental in predicting the behavior of new chemical entities, thereby guiding the design of molecules with desired characteristics and reducing the need for extensive experimental testing.

A comprehensive literature search did not yield specific QSPR or QSAR models exclusively developed for this compound. However, the principles of these modeling techniques have been applied to the broader class of anthraquinone derivatives to predict various endpoints, such as anticancer activity, inhibition of specific enzymes like PGAM1, and physicochemical properties including half-wave reduction potential. nih.govnih.gov

A typical QSPR/QSAR study on a series of compounds including this compound would involve the following steps:

Data Set Compilation : A series of structurally related anthraquinone derivatives with experimentally measured properties (e.g., solubility, reactivity, biological activity) would be assembled.

Molecular Descriptor Calculation : For each molecule in the series, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors : Based on the 2D representation of the molecule.

Geometrical descriptors : Derived from the 3D structure of the molecule.

Electronic descriptors : Pertaining to the electron distribution, such as dipole moment and frontier molecular orbital energies (HOMO/LUMO). The introduction of a trifluoromethyl group (-CF3) is known to significantly alter electronic properties. mdpi.com

Quantum-chemical descriptors : Calculated using methods like Density Functional Theory (DFT). imist.ma

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical model that links the calculated descriptors (independent variables) to the experimental property of interest (dependent variable). nih.gov

Model Validation : The predictive power and robustness of the developed model are rigorously assessed using techniques like cross-validation, external validation with a test set of compounds, and Y-randomization. nih.gov

For this compound, the strongly electron-withdrawing nature of the trifluoromethyl group would yield distinct values for electronic and quantum-chemical descriptors compared to non-fluorinated analogues. These descriptors would be critical in any QSPR/QSAR model aiming to predict properties sensitive to electron density, such as redox potential or specific biological interactions. For instance, studies on other fluorinated organic compounds have shown that fluorination can enhance chemical stability and reactivity. emerginginvestigators.org

While specific research findings are not available, a hypothetical QSPR model for predicting a property like the half-wave potential of substituted anthraquinones, including this compound, might involve the descriptors shown in the conceptual table below.

Table 1: Conceptual Data for a QSPR Study on Substituted Anthraquinones This table is for illustrative purposes only and does not represent actual experimental or calculated data for the listed compounds.

| Compound | Experimental Property (e.g., Half-Wave Potential) | Descriptor 1 (e.g., LUMO Energy) | Descriptor 2 (e.g., Dipole Moment) | Descriptor 3 (e.g., Molecular Surface Area) |

|---|---|---|---|---|

| Anthracene-9,10-dione | -0.94 V | -2.5 eV | 0.0 D | 150 Ų |

| 1-Aminoanthracene-9,10-dione | -1.05 V | -2.3 eV | 2.5 D | 160 Ų |

| This compound | Predicted Value | Calculated Value | Calculated Value | Calculated Value |

| 2-Chloroanthracene-9,10-dione | -0.88 V | -2.6 eV | 1.8 D | 158 Ų |

The development of such predictive models provides valuable theoretical guidance for the rational design of new anthraquinone derivatives with tailored properties for various applications. nih.gov

Applications of 1 Trifluoromethyl Anthracene 9,10 Dione in Advanced Materials and Functional Systems

Role in High-Performance Organic Dyes and Pigments

The anthraquinone (B42736) core is a classic chromophore, forming the basis for a vast array of synthetic dyes and pigments. wikipedia.org The introduction of a trifluoromethyl group at the 1-position significantly modulates the electronic and physical properties of this chromophore, leading to materials with enhanced performance characteristics.

The color of an organic dye is determined by the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The trifluoromethyl group is a potent electron-withdrawing substituent, and its placement on the anthraquinone ring system profoundly influences these frontier orbital energies. This electronic perturbation alters the energy of the π-π* electronic transitions, which are responsible for the molecule's absorption of visible light.

By introducing the -CF3 group, chemists can systematically tune the absorption and emission spectra of the anthraquinone dye. This allows for precise control over the resulting color, expanding the available color gamut. While specific spectral data for 1-(trifluoromethyl)anthracene-9,10-dione is not extensively documented in dedicated studies, research on related substituted anthracenes demonstrates this principle effectively. For instance, attaching phenyl groups with trifluoromethyl substituents to an anthracene (B1667546) core has been shown to modify its photophysical properties for applications in organic light-emitting diodes (OLEDs) and other optical technologies. rsc.orgsemanticscholar.org This structure-property relationship allows for the rational design of dyes with specific, targeted colors for applications ranging from textiles to advanced optical filters.

A critical requirement for high-performance dyes and pigments is stability against degradation from light (photostability) and heat (thermal stability). The trifluoromethyl group contributes significantly to the robustness of the anthraquinone scaffold in several ways. mdpi.com

First, the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. mdpi.com This inherent strength makes the -CF3 group and the adjacent parts of the molecule less susceptible to chemical and photochemical degradation. Furthermore, the strong electron-withdrawing nature of the -CF3 group deactivates the aromatic rings of the anthraquinone core towards electrophilic attack, a common pathway for chemical degradation.

This enhanced stability has been repeatedly demonstrated in fluorinated organic materials. mdpi.com Trifluoromethyl groups are known to improve the resistance of molecules to chemical, electrochemical, thermal, and photochemical breakdown. mdpi.com Consequently, dyes and pigments based on this compound are expected to exhibit superior longevity and performance when incorporated into various material matrices, such as polymers, coatings, and plastics, even under harsh environmental conditions.

Integration into Organic Electronic and Optoelectronic Devices

The unique electronic properties conferred by the trifluoromethyl group make its derivatives highly attractive for use in organic electronics, where charge transport and energy level alignment are paramount. Anthracene and its derivatives have long been investigated for their semiconducting properties and are foundational materials in the development of OLEDs. rsc.org

Organic field-effect transistors (OFETs) are key components of flexible electronics, sensors, and displays. The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor used in its active layer. While many organic semiconductors are efficient at transporting positive charges (holes), known as p-type semiconductors, there is a significant need for materials that can efficiently transport negative charges (electrons), known as n-type semiconductors, to enable complementary circuits.

The introduction of strong electron-withdrawing groups is a proven strategy for creating high-performance n-type materials. Research has shown that the trifluoromethylation of anthraquinones produces highly effective n-type organic semiconductors. researchgate.netnih.gov In a pivotal study, anthraquinone derivatives featuring trifluoromethylethynyl groups were synthesized and tested in solution-processed OFETs. These materials exhibited excellent n-type behavior with high electron mobilities, reaching up to 0.28 cm² V⁻¹ s⁻¹. researchgate.netnih.gov The electron-deficient nature imparted by the trifluoromethyl groups facilitates stable electron transport. This suggests that this compound is a promising candidate for the active layer in n-channel OFETs.

| Compound | Substitution Pattern | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | On/Off Ratio |

|---|---|---|---|

| Derivative 1 | 2,6-bis(trifluoromethylethynyl) | 0.28 | 10⁶ |

| Derivative 2 | 2,7-bis(trifluoromethylethynyl) | 0.12 | 10⁶ |

| Derivative 3 | 1,5-bis(trifluoromethylethynyl) | 0.01 | 10⁵ |

In OLEDs, materials with good electron mobility are crucial for efficient electron injection and transport, ensuring a balanced charge recombination within the emissive layer. The electron-deficient character of this compound makes it suitable for use as an electron-transporting layer (ETL) or as a host material in the emissive layer, particularly for blue-emitting devices. Studies on related diaryl-substituted anthracene derivatives bearing trifluoromethylphenyl groups have demonstrated their potential as host materials for blue OLEDs. mdpi.comresearchgate.net The presence of the trifluoromethyl group was found to enhance electron mobility and improve the thermal and electrochemical stability of the compounds. mdpi.com

For instance, an OLED device using a 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene derivative as the host material achieved a maximum brightness of 2153.5 cd·m⁻² and an external quantum efficiency of 0.8%. researchgate.net

| Parameter | Value |

|---|---|

| Maximum Brightness (Lmax) | 2153.5 cd·m⁻² |

| Current Efficiency | 2.1 cd·A⁻¹ |

| External Quantum Efficiency (EQE) | 0.8% |

| Turn-on Voltage | 6.0 V |

In the realm of organic solar cells (OSCs), there is a continuous search for new electron-acceptor materials to replace or supplement traditional fullerene derivatives. The low-lying LUMO energy level and good electron mobility of trifluoromethylated anthraquinones make them viable candidates for non-fullerene acceptors (NFAs). Their ability to accept electrons could be harnessed to facilitate efficient charge separation at the donor-acceptor interface, a critical process for photovoltaic conversion.

Development of Chemo- and Fluorosensors for Specific Analytes

Chemosensors and fluorosensors are devices that signal the presence of a specific chemical analyte through a measurable change, such as a change in color, fluorescence, or electrical signal. The anthraquinone framework is an attractive platform for sensor design due to its inherent redox activity and fluorescence properties.

The introduction of a 1-(trifluoromethyl) group provides a powerful handle to modulate these signaling properties. The sensing mechanism would typically involve a receptor unit, attached to the this compound core, that selectively binds to the target analyte. This binding event would perturb the electronic structure of the trifluoromethyl-anthraquinone system.

Fluorosensors: The binding of an analyte could alter the fluorescence of the molecule, leading to either an increase ("turn-on") or decrease ("turn-off") in emission intensity, or a shift in the emission wavelength. The -CF3 group can fine-tune the initial fluorescence quantum yield and emission energy, providing a sensitive baseline for detecting changes.

Chemosensors (Electrochemical): Anthraquinones can be readily reduced and oxidized. The precise voltage (redox potential) at which this occurs is sensitive to the electronic environment. The strongly electron-withdrawing -CF3 group will shift this redox potential. Analyte binding can cause a further, measurable shift in this potential, forming the basis of an electrochemical sensor.

While the development of sensors based specifically on this compound is a nascent area of research, the fundamental principles of molecular recognition and signal transduction strongly support its potential in this field.

Sensing Mechanisms for Environmental and Industrial Analytes (e.g., metal ions, gaseous species)

Anthracene-9,10-dione and its derivatives are widely utilized as the core chromophore and fluorophore in chemosensors for detecting environmentally and biologically significant analytes like metal ions and anions. researchgate.netscispace.com The sensing mechanism is typically based on changes in their optical properties—either colorimetric (absorption) or fluorescence (emission)—upon interaction with a target analyte. pcbiochemres.com Common mechanisms include Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). pcbiochemres.com

In a typical sensor design, a receptor unit capable of binding a specific analyte is attached to the anthraquinone core. researchgate.net When an analyte such as a metal ion binds to the receptor, it can alter the electronic properties of the system. For instance, in PET-based sensors, the fluorescence of the anthraquinone core might be "quenched" in the unbound state. Upon analyte binding, the PET process can be inhibited, leading to a "turn-on" fluorescence signal. scispace.com

Conversely, in ICT-based sensors, the anthraquinone moiety often acts as an electron acceptor. pcbiochemres.com The binding of an analyte can modulate the donor-acceptor interaction, leading to a noticeable shift in the absorption or emission spectra, which often results in a visible color change. researchgate.netpcbiochemres.com For example, some anthraquinone-based sensors exhibit selective colorimetric and fluorescent responses to specific anions like fluoride (B91410) (F⁻) and acetate (B1210297) (CH₃COO⁻) through mechanisms involving deprotonation or changes in the ICT process. researchgate.netdntb.gov.ua While specific studies on this compound are not prevalent, the established sensing capabilities of the anthraquinone framework provide a strong foundation for its potential in this area. researchgate.netscispace.com

Enhancement of Selectivity and Sensitivity via Fluorination

The introduction of a trifluoromethyl group onto a sensor molecule is a well-established strategy for enhancing its performance. The -CF3 group possesses a unique combination of properties that can significantly improve both the selectivity and sensitivity of a chemosensor. mdpi.com

Strong Electron-Withdrawing Nature : The -CF3 group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.com This property can profoundly influence the electronic structure of the anthraquinone core, modulating the energy levels of its molecular orbitals. This modulation can fine-tune the ICT and PET processes, potentially leading to a more pronounced and specific optical response upon analyte binding. pcbiochemres.com

Increased Lipophilicity and Stability : Fluorination, particularly trifluoromethylation, increases the lipophilicity of a molecule. mdpi.com This can improve its solubility in nonpolar media and enhance its permeability through cellular membranes, which is advantageous for biological sensing applications. mdpi.comprinceton.edu Furthermore, the carbon-fluorine bond is exceptionally strong, imparting greater metabolic and chemical stability to the sensor molecule. mdpi.com

Modulation of Intermolecular Interactions : Trifluoromethylation has been shown to enhance intermolecular π-π stacking interactions. researchgate.net This can promote more defined molecular packing in the solid state or in thin films, which could be beneficial for fabricating solid-state sensors. A more organized structure can lead to more consistent and reproducible sensor responses.

Steric and Electrostatic Effects : The steric bulk and unique electrostatic profile of the -CF3 group can influence the geometry of the analyte-binding pocket. mdpi.com This can create a more selective environment, favoring the binding of a specific analyte over others of different sizes or charge distributions, thereby increasing the sensor's selectivity.

These combined effects suggest that the trifluoromethyl group in this compound is poised to enhance its potential as a highly selective and sensitive chemosensor.

Redox-Active Components in Advanced Energy Storage Devices (e.g., organic batteries, flow batteries)

Organic redox-active materials, particularly quinone derivatives, are at the forefront of research for next-generation energy storage systems like organic and aqueous redox flow batteries (RFBs). scilit.comresearchgate.net Anthraquinones are particularly attractive due to their reversible two-electron, two-proton redox chemistry, fast kinetics, and high chemical tunability. scilit.comelectrochemsci.org

The performance of an organic battery material is critically dependent on its redox potential. For cathode materials (negolytes in RFBs), a higher redox potential is generally desirable as it contributes to a larger cell voltage and, consequently, higher energy density. researchgate.net A key strategy for increasing the redox potential of anthraquinone is to functionalize its aromatic core with electron-withdrawing groups. researchgate.netacs.org

The trifluoromethyl group is a potent electron-withdrawing substituent. mdpi.com Its inclusion in the anthraquinone structure is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which leads to a higher (more positive) redox potential. researchgate.net Studies on various anthraquinone derivatives have consistently shown this trend. For example, replacing electron-donating groups with electron-withdrawing groups like sulfonate (-SO₃⁻) or halogens can increase the discharge potential of the material. mdpi.comacs.org Research on trifluoromethylated anthraquinones has confirmed that they are electron-deficient materials, making them suitable as n-type semiconductors and active components in batteries. acs.orgnih.govresearchgate.net

| Anthraquinone Derivative | Substituent Type | Effect on Redox Potential | Reference/Rationale |

|---|---|---|---|

| Anthraquinone (AQ) | Unsubstituted | Baseline | researchgate.net |

| Hydroxyanthraquinone (e.g., 1,8-DHAQ) | Electron-Donating (-OH) | Lower Potential | electrochemsci.org |

| Anthraquinone Sulfonic Acid (AQS) | Electron-Withdrawing (-SO₃H) | Higher Potential | scilit.commdpi.com |

| This compound | Strongly Electron-Withdrawing (-CF₃) | Significantly Higher Potential (Predicted) | acs.orgresearchgate.net |

The incorporation of the -CF3 group into the anthraquinone structure in this compound is therefore a promising strategy for developing high-potential cathode materials for advanced organic batteries. acs.orgnih.gov

Applications in Catalysis and Photoredox Mediation

Anthraquinones have emerged as effective and inexpensive organic photoredox catalysts, capable of mediating a variety of chemical transformations under visible light irradiation. researchgate.netconicet.gov.arthieme-connect.com Their catalytic activity stems from their ability to absorb light and engage in single-electron transfer (SET) processes. dntb.gov.ua

The general mechanism for reductive catalysis involves the initial photoexcitation of the anthraquinone (AQ). In the presence of a sacrificial electron donor (like an amine), the excited anthraquinone (AQ) is reduced to its radical anion (AQ•⁻). researchgate.netconicet.gov.ar This radical anion is a strong reductant, but upon absorbing a second photon of visible light, it can be excited to a "super-reductant" state (AQ•⁻), which is an even more potent single-electron donor. researchgate.netresearchgate.net This highly reducing species can activate challenging substrates, such as aryl halides, by transferring an electron to them, initiating radical-based reaction cascades for C-C or C-H bond formation. researchgate.netthieme-connect.com

The introduction of a trifluoromethyl group onto the anthraquinone core would render the molecule more electron-deficient. acs.orgnih.gov This has several potential implications for its catalytic performance:

Redox Potentials : The electron-withdrawing -CF3 group would make the anthraquinone a better electron acceptor, potentially facilitating its initial reduction to the radical anion. It would also stabilize the radical anion, affecting the redox potentials of both the ground and excited states of this key catalytic intermediate.

Visible-light photocatalysis has become a powerful tool for incorporating trifluoromethyl groups into organic molecules, and conversely, trifluoromethylated aromatic compounds are themselves being explored for their unique catalytic properties. nih.govacs.org Therefore, this compound represents a promising candidate for a tunable and efficient photoredox catalyst.

Photophysical and Electrochemical Behavior of 1 Trifluoromethyl Anthracene 9,10 Dione: Mechanistic Insights

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Excited State Processes

UV-Visible absorption and emission spectroscopy are powerful tools to probe the electronic transitions and de-excitation pathways of molecules. For 1-(Trifluoromethyl)anthracene-9,10-dione, these techniques provide insights into how the strongly electron-withdrawing trifluoromethyl group influences the energy levels and photophysical decay channels of the parent anthraquinone (B42736) system.

The UV-Visible absorption spectrum of anthraquinone derivatives is characterized by several absorption bands in the UV and visible regions, corresponding to π→π* and n→π* electronic transitions. The parent anthracene-9,10-dione typically exhibits strong absorption bands in the UV region and a weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl groups.

The introduction of a trifluoromethyl group at the 1-position is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) depending on the nature of the transition and solvent polarity. The electron-withdrawing nature of the -CF3 group can lower the energy of the π* molecular orbitals, potentially leading to a red shift in the π→π* transitions. Conversely, it can stabilize the non-bonding electrons on the carbonyl oxygen atoms, which might lead to a blue shift in the n→π* transition.

While specific experimental data for this compound is not extensively available in the public domain, data for related substituted anthraquinones can provide valuable context. For comparison, the absorption maxima and molar extinction coefficients of the parent anthracene-9,10-dione and a related substituted anthracene (B1667546) are presented below.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|---|

| Anthracene-9,10-dione | Ethanol | 252, 272, 325 | 4.5 x 104, 1.8 x 104, 4.8 x 103 |

| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Cyclohexane | 359, 378, 399 | - |

Data for 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene is for a different, though related, compound and is provided for comparative purposes of a trifluoromethyl-substituted aromatic system.

Anthraquinone itself is known to have a very low fluorescence quantum yield in non-polar solvents due to efficient intersystem crossing (ISC) to the triplet state. The introduction of a trifluoromethyl group is not expected to significantly enhance fluorescence. In fact, the heavy atom effect of fluorine, although weak, could potentially facilitate ISC, further quenching fluorescence.

Consequently, phosphorescence is a more likely emission pathway for this compound, originating from the triplet excited state. The quantum yield and lifetime of phosphorescence would provide critical information about the T1 state's energy and decay kinetics.

Specific quantitative data for the fluorescence and phosphorescence of this compound are not readily found in the surveyed literature. However, the general photophysical parameters for the parent anthracene provide a baseline for understanding the potential behavior of its derivatives.

| Compound | Parameter | Value | Conditions |

|---|---|---|---|

| Anthracene | Fluorescence Quantum Yield (ΦF) | 0.27 - 0.36 | Ethanol/Cyclohexane |

| Fluorescence Lifetime (τF) | ~4-5 ns | - |

Note: The data provided is for the parent anthracene molecule, not the dione (B5365651) derivative, and serves as a general reference for a related chromophore.

Excited State Dynamics and Energy Transfer Pathways

The fate of the excited this compound molecule is governed by a competition between several radiative and non-radiative decay processes. Understanding these dynamics is crucial for predicting the compound's photochemical reactivity.

For many anthraquinone derivatives, intersystem crossing from the first excited singlet state (S1) to a triplet state (T1 or T2) is a highly efficient process. This is often attributed to the presence of the n,π* character in the S1 state, which facilitates spin-forbidden transitions. Internal conversion (IC), the non-radiative decay between states of the same spin multiplicity (e.g., S1 to S0), is generally less efficient for rigid aromatic systems but can become more significant with increasing temperature or in the presence of flexible substituents.

The rate of ISC is a key parameter in determining the population of the triplet state, which is often the primary photoactive state for quinones, participating in reactions such as hydrogen abstraction and photosensitization.

The strongly electron-withdrawing -CF3 group can significantly influence the energies of the singlet and triplet excited states. It is expected to lower the energy of the π,π* states more than the n,π* states. This can alter the energy gap between the S1 and T1 states and the relative ordering of the n,π* and π,π* triplet states, which in turn affects the rate of intersystem crossing.

If the -CF3 group lowers the energy of a π,π* triplet state to be close to or below the n,π* singlet state, ISC can be particularly efficient. The relaxation from the populated triplet state can then occur through phosphorescence or non-radiative decay to the ground state. The specific pathways and their efficiencies are highly dependent on the precise energy level landscape, which can be further influenced by the solvent environment.

Cyclic Voltammetry and Spectroelectrochemistry for Redox Mechanism Elucidation

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of a molecule. For this compound, CV can provide information on the reduction and oxidation potentials, the stability of the resulting radical ions, and the number of electrons transferred in each step.

Anthraquinones are well-known to undergo two successive one-electron reductions in aprotic media, forming a stable radical anion (AQ•⁻) and then a dianion (AQ²⁻). The introduction of the electron-withdrawing trifluoromethyl group is expected to make the anthraquinone core more electron-deficient. Consequently, the reduction potentials for this compound should be shifted to more positive values compared to the unsubstituted anthraquinone. This indicates that the trifluoromethyl derivative is easier to reduce.

While specific CV data for this compound is scarce in the reviewed literature, the general redox behavior of substituted anthraquinones provides a strong predictive framework. The expected reversible one-electron reduction steps can be represented as:

AQ-CF₃ + e⁻ ⇌ [AQ-CF₃]•⁻ (E¹₁/₂) [AQ-CF₃]•⁻ + e⁻ ⇌ [AQ-CF₃]²⁻ (E²₁/₂)

Spectroelectrochemistry, which combines UV-Visible spectroscopy with electrochemical methods, would allow for the direct observation of the electronic spectra of the generated radical anion and dianion. This would provide definitive evidence for the proposed reduction mechanism and allow for the characterization of the electronic structure of these reduced species.

| Compound | Redox Process | Potential (V vs. reference) | Solvent/Electrolyte |

|---|---|---|---|

| Anthraquinone (general) | AQ + e⁻ ⇌ AQ•⁻ | ~ -0.8 to -1.0 | Aprotic solvents (e.g., DMF, ACN) |

| AQ•⁻ + e⁻ ⇌ AQ²⁻ | ~ -1.3 to -1.6 | ||

| This compound (expected) | AQ-CF₃ + e⁻ ⇌ [AQ-CF₃]•⁻ | More positive than AQ | Aprotic solvents |

| [AQ-CF₃]•⁻ + e⁻ ⇌ [AQ-CF₃]²⁻ | More positive than AQ |

The potentials for this compound are qualitative predictions based on the electron-withdrawing nature of the substituent.

Determination of Reversible and Irreversible Redox Potentials

The electrochemical behavior of this compound is characterized by two successive one-electron reduction processes, corresponding to the formation of a radical anion and subsequently a dianion. The reversibility of these redox events is a key indicator of the stability of the generated species.

Computational studies on a wide range of trifluoromethyl-containing compounds have been conducted to predict their redox potentials. These theoretical approaches provide valuable estimates where experimental data is lacking. For instance, quantum-chemical methods have been employed to calculate the one-electron absolute redox potentials of numerous trifluoromethyl substrates in acetonitrile. sciengine.comsciengine.com These calculations consistently show that the strongly electron-withdrawing nature of the trifluoromethyl group makes the reduction of the parent molecule more favorable, shifting the redox potential to more positive values compared to the unsubstituted analogue.

For comparison, the electrochemical reduction of various substituted anthraquinones has been studied. For example, 1-amino-4-hydroxy-9,10-anthraquinone exhibits two reversible reduction waves in anhydrous dimethylformamide (DMF). nih.gov In the case of anthraquinone-2-sulfonate (AQS) derivatives, the introduction of an electron-donating group like an amino group at the 1-position results in a lower (more negative) redox potential, while an electron-withdrawing hydroxyl group leads to a higher (less negative) potential. nih.gov This highlights the significant influence of substituents on the redox properties of the anthraquinone core.

Interactive Data Table: Comparison of Experimental Redox Potentials of Substituted Anthraquinones.

| Compound | First Reduction Potential (V vs. reference) | Second Reduction Potential (V vs. reference) | Solvent | Reference |

| 1-Amino-4-hydroxy-9,10-anthraquinone | -0.795 (peak potential) | -1.010 (peak potential) | DMSO | nih.gov |

| Anthraquinone-2-sulfonate (AQS) | -0.46 | Not specified | Aqueous | nih.gov |

| 1-Hydroxy-AQS | -0.44 | Not specified | Aqueous | nih.gov |

| 1-Amino-AQS | -0.55 | Not specified | Aqueous | nih.gov |

Electron Transfer Kinetics and Product Identification in Redox Processes

The kinetics of electron transfer for this compound are expected to be influenced by the presence of the trifluoromethyl group. This substituent can affect the rate at which electrons are transferred to and from the electrode surface. While specific kinetic data for this compound is not available in the searched literature, studies on other substituted anthraquinones provide insights into the expected behavior.

For instance, the electron transfer kinetics for self-assembled monolayers of a functionalized anthraquinone derivative on gold electrodes have been shown to be pH-dependent, exhibiting quasi-reversible behavior over a wide pH range. dtu.dk This indicates that protonation events can be coupled to the electron transfer process, influencing its rate.

The products of the redox processes are the corresponding radical anion and dianion. The stability of these species is crucial for the reversibility of the redox events. In the absence of reactive species, the radical anion of anthraquinones is generally stable in aprotic solvents. The dianion, being a stronger base, is more susceptible to reactions with any available proton donors, which can lead to follow-up chemical reactions and render the second reduction step irreversible.

Modulation of Electrochemical Potentials by the Trifluoromethyl Group

The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. When attached to the anthraquinone core, it significantly influences the electronic properties and, consequently, the electrochemical potentials of the molecule.